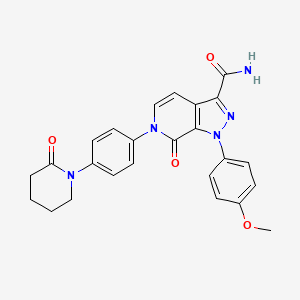
Apixaban Dehydro Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apixaban Dehydro Impurity, also known as 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a key intermediate in the synthesis of Apixaban . Apixaban is an active pharmaceutical ingredient used as an anticoagulant for the treatment of venous thromboembolic events .
Synthesis Analysis
The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . An eight-step procedure has been developed for the preparation of the key intermediate of Apixaban, starting from inexpensive 4-chloronitrobenzene and piperidine .Molecular Structure Analysis
The molecular structure of Apixaban Dehydro Impurity is represented by the SMILES notation: O=C(N(C1=CC=C(N(CCCC2)C2=O)C=C1)C=C3)C4=C3C(C(N)=O)=NN4C5=CC=C(OC)C=C5 .Chemical Reactions Analysis
The preparation of Apixaban involves an amidation reaction on the Apixaban ethyl ester . This reaction is performed using anhydrous ammonia in propylene glycol for at least 12 hours at 90°C .Applications De Recherche Scientifique
Summary of the Application
The degradation impurities of Apixaban, a new oral anticoagulant, were studied. The aim was to isolate and characterize the degradation product observed in stress/forced degradation studies, and also to develop a single HPLC method that is both reliable and accurate for quantifying all related impurities of Apixaban .
Methods of Application or Experimental Procedures
Preparative HPLC was used to isolate the degradation product, and 1H NMR, 13C NMR, and MS were used to elucidate the structure of the product. Additionally, a single reverse-phase (RP) HPLC method was developed for quantification of all related impurities of Apixaban .
Results or Outcomes
Based on the spectral characterization data, the identified unknown degradation impurity was found to be a pH-independent hydrolysis degradation impurity of Apixaban. The developed method is specific, linear, accurate, robust, and rugged .
2. Synthesis of Apixaban
Summary of the Application
Apixaban Dehydro Impurity is used in the synthesis of Apixaban, an oral anticoagulant used for the treatment of various thromboembolic disorders . The process involves the construction of two different six-ring lactam structures present in Apixaban .
Methods of Application or Experimental Procedures
The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .
Results or Outcomes
A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .
3. Quality Control and Standard Reference
Summary of the Application
Apixaban Dehydro Impurity is used as a reference standard in the quality control of Apixaban .
Methods of Application or Experimental Procedures
The impurity is used as a reference standard to ensure the quality, safety, and efficacy of Apixaban .
Results or Outcomes
The use of Apixaban Dehydro Impurity as a reference standard helps in maintaining the quality of Apixaban .
4. Improved Process for the Preparation of Apixaban
Summary of the Application
Apixaban Dehydro Impurity is used in an improved process for the preparation of Apixaban . The process involves new intermediates which undergo a faster amidation reaction .
Methods of Application or Experimental Procedures
The process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .
Results or Outcomes
A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .
5. Synthesis of Apixaban Glycol Esters
Summary of the Application
Apixaban Dehydro Impurity is used in the synthesis of Apixaban glycol esters . The process involves the construction of two different six-ring lactam structures present in Apixaban .
Methods of Application or Experimental Procedures
The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .
Results or Outcomes
A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJDWJXHOSJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apixaban Dehydro Impurity | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

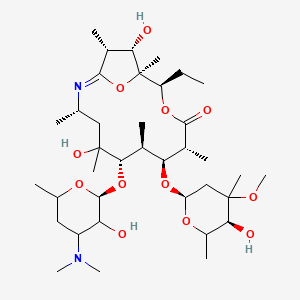
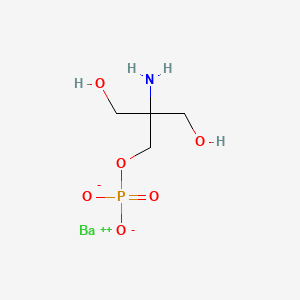
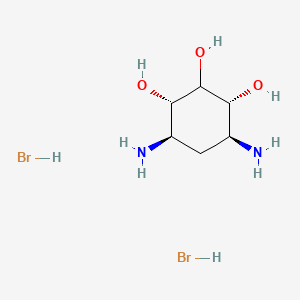
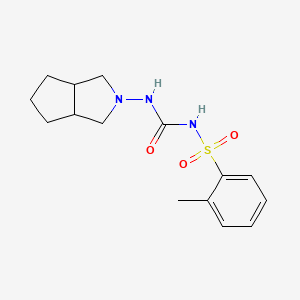
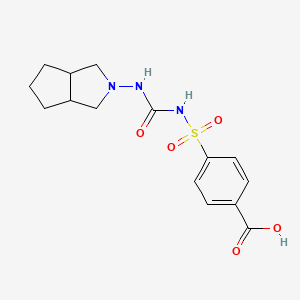
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)



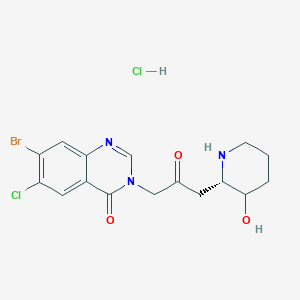
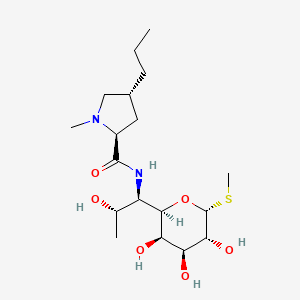
![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)